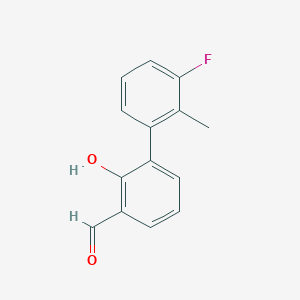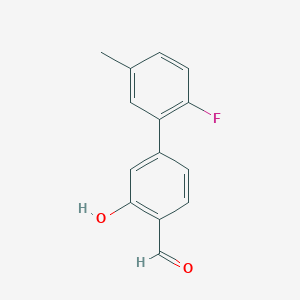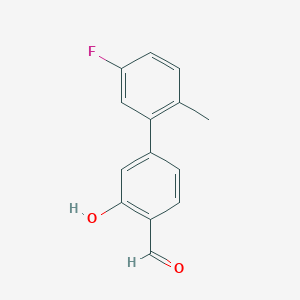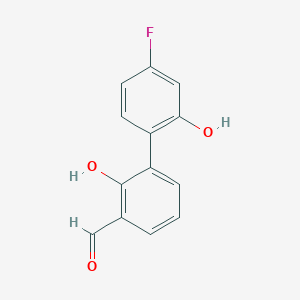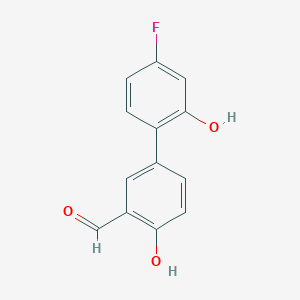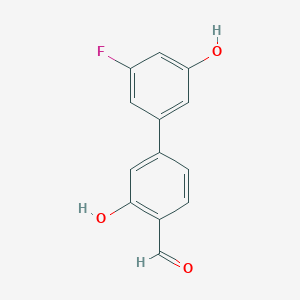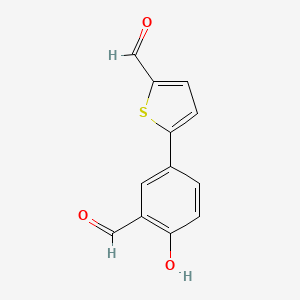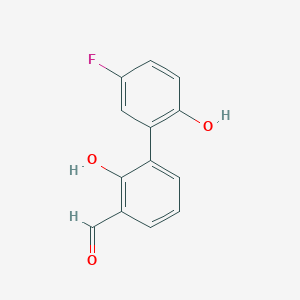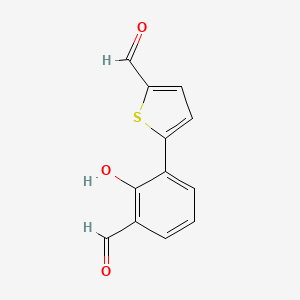
5-(5-Formylthiophen-2-yl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% (5-FTP-95) is a chemical compound used in a variety of scientific research applications. It is a small molecule that is produced through a synthesis method and has the ability to interact with biochemical and physiological systems in the body.
Aplicaciones Científicas De Investigación
5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells and to investigate the role of reactive oxygen species (ROS) in the body. It has also been used to study the effects of inflammation on cells, to investigate the role of inflammatory cytokines in the body, and to understand the role of epigenetic modifications in gene expression.
Mecanismo De Acción
The mechanism of action of 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% acts as an antioxidant and anti-inflammatory agent. It is thought to reduce oxidative stress and inflammation by scavenging ROS and blocking the production of inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% are not yet fully understood. However, it is believed that 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has the potential to reduce oxidative stress and inflammation, which can lead to a variety of beneficial effects. These effects include improved cell growth and survival, increased energy production, improved immune system function, and improved cognitive performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has a number of advantages and limitations when used in lab experiments. One of the main advantages is that it is relatively easy to synthesize and is available in a 95% pure form. Additionally, it has been shown to be effective in a variety of scientific research applications. However, it also has some limitations. For example, its mechanism of action is not yet fully understood and its effects on biochemical and physiological systems are not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for research on 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95%. These include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be conducted into its potential use in drug development and its ability to interact with other compounds. Finally, research could be conducted into the potential toxicity of 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% and its potential for adverse effects.
Métodos De Síntesis
5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% is synthesized using a two-step process. The first step involves the reaction of 5-formylthiophene-2-carboxylic acid with a thiol compound in the presence of a catalytic amount of a base. The second step involves the reaction of the product of the first step with a formylating agent in the presence of a base. The final product is a 95% pure form of 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95%.
Propiedades
IUPAC Name |
5-(4-formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-6-9-2-1-8(5-11(9)15)12-4-3-10(7-14)16-12/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYRYPLNLWBZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685116 |
Source


|
| Record name | 5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261898-13-8 |
Source


|
| Record name | 5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

